molecular formula C8H10O3 B13326846 3-Methyl-4-propylfuran-2,5-dione

3-Methyl-4-propylfuran-2,5-dione

Cat. No.: B13326846
M. Wt: 154.16 g/mol
InChI Key: YYKCBSMIPLOYJP-UHFFFAOYSA-N
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Description

3-Methyl-4-propylfuran-2,5-dione is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl and propyl substituents at the 3 and 4 positions, respectively. It is used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acid catalysts . Another method includes the use of palladium-catalyzed cross-coupling reactions to form the furan ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-propylfuran-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Methyl-4-propylfuran-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Specific pathways and targets are still under investigation, but its ability to undergo electrophilic substitution suggests it may interact with nucleophilic amino acids in proteins .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-propylfuran-2,5-dione is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-methyl-4-propylfuran-2,5-dione

InChI

InChI=1S/C8H10O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3-4H2,1-2H3

InChI Key

YYKCBSMIPLOYJP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)OC1=O)C

Origin of Product

United States

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